molecular formula C19H19N3O4S B11225334 N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11225334
M. Wt: 385.4 g/mol
InChI Key: RSUUKTCWCXORNI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine ring system, which is a fused heterocyclic system containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-acetylphenylamine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated for its potential use in developing new therapeutic agents.

    Medicine: Due to its biological activities, the compound is being explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-(3-acetylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A well-known diuretic used in the treatment of hypertension and edema.

    Hydrochlorothiazide: Another diuretic with similar applications as chlorothiazide.

    Bendroflumethiazide: A thiazide diuretic used to treat high blood pressure and fluid retention.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other benzothiadiazine derivatives.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-3-9-22-12-20-27(25,26)18-11-15(7-8-17(18)22)19(24)21-16-6-4-5-14(10-16)13(2)23/h4-8,10-12H,3,9H2,1-2H3,(H,21,24)

InChI Key

RSUUKTCWCXORNI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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